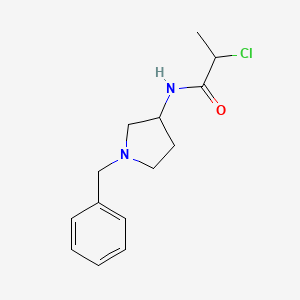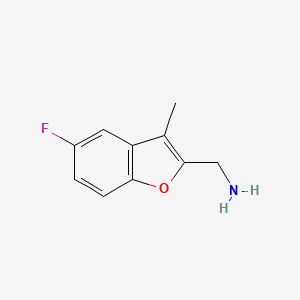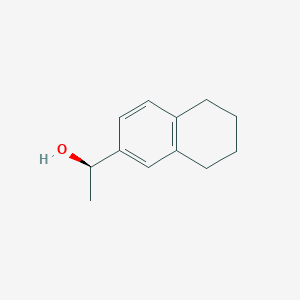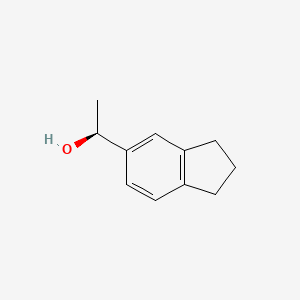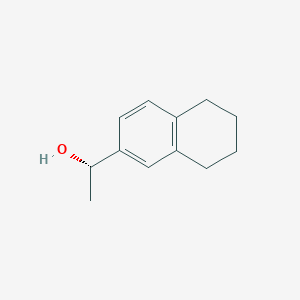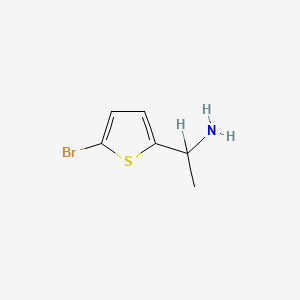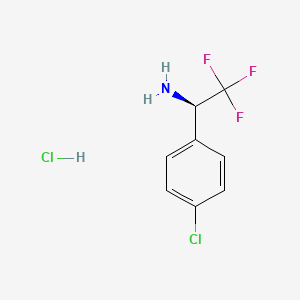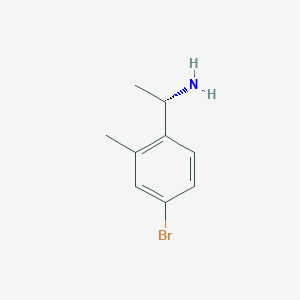
(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine
Vue d'ensemble
Description
(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine, also known as 4-Bromo-2-methylphenethylamine (4-BMPA), is a chemical compound that belongs to the phenethylamine class of compounds. It is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (S)-1-((S)-1-(4-Bromo-2-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine involves its binding to the TAAR1 receptor, which is located in the brain. This binding leads to the activation of the receptor, which in turn leads to the release of dopamine and serotonin in the brain. This mechanism of action has been studied extensively by researchers, and has been shown to be selective for the TAAR1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-((S)-1-(4-Bromo-2-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine have been studied in vitro and in vivo. In vitro studies have shown that the compound can increase the release of dopamine and serotonin in the brain, which can lead to increased motivation and reward-seeking behavior. In vivo studies have shown that the compound can increase locomotor activity in mice, which is indicative of its stimulant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-1-((S)-1-(4-Bromo-2-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine in lab experiments include its selectivity for the TAAR1 receptor, its ability to increase dopamine and serotonin release in the brain, and its stimulant properties. However, there are also limitations to using this compound in lab experiments, including its potential for abuse and its lack of specificity for the TAAR1 receptor.
Orientations Futures
There are several future directions for the study of (S)-1-((S)-1-(4-Bromo-2-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine. One direction is to study its potential as a treatment for psychiatric disorders such as depression and anxiety. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for abuse.
Applications De Recherche Scientifique
(S)-1-((S)-1-(4-Bromo-2-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine has been of interest to researchers due to its potential applications in scientific research. One of the main applications of this compound is as a research tool to study the structure and function of neurotransmitters in the brain. It has been shown to selectively bind to the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of dopamine and serotonin release in the brain.
Propriétés
IUPAC Name |
(1S)-1-(4-bromo-2-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHYPOMQPPOJT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)
